Dithiocarbamate

Descripción

Historical Context and Evolution of Dithiocarbamate Research

The journey of this compound chemistry began in the 19th century, with initial reports on the reaction between carbon disulfide and amines attributed to A.W. Hofmann around 1875. nih.govbaselius.ac.in However, it was not until the early 20th century that the wider potential of these compounds began to be explored. The first patent for this compound chemistry was issued in 1934 to Tisdale and Williams, a significant milestone that paved the way for their commercial application. apsnet.org

The 1930s and 1940s marked a turning point in this compound research, largely driven by the agricultural sector's need for effective fungicides. In the 1930s, thiram (B1682883) and ziram (B1684391) were introduced, representing some of the earliest commercial this compound fungicides. nih.govwho.int The period during and after World War II saw a surge in the development of this compound derivatives with pesticidal properties. who.int A major breakthrough occurred in 1940 with the commercialization of thiram as a seed treatment, followed by ferbam (B1672600) as a foliar fungicide in 1943. apsnet.org The evolution continued with the introduction of ethylenebis(dithiocarbamates) (EBDCs) like nabam, zineb, and maneb. apsnet.org The development peaked with the creation of mancozeb (B1675947) by Rohm and Haas in 1961. apsnet.org

Beyond agriculture, dithiocarbamates found a crucial role in the rubber industry as vulcanization accelerators. nih.gov This industrial application highlighted the versatility of the this compound functional group.

The latter half of the 20th century and the early 21st century have witnessed a significant evolution in this compound research, with a notable shift towards biomedical applications. nih.gov Researchers began to investigate their potential as therapeutic agents, leading to clinical trials for various diseases. This "revival" of interest stems from their ability to chelate metals and interact with thiol groups in biological systems. nih.gov Today, this compound research encompasses a wide array of fields, from the development of new anti-cancer agents and antimicrobials to their use in treating neurodegenerative diseases like Alzheimer's. nih.govnih.gov Their journey from industrial chemicals and agricultural aids to sophisticated therapeutic candidates underscores the enduring significance of this class of compounds.

Fundamental Structural Characteristics and Resonance Forms of Dithiocarbamates

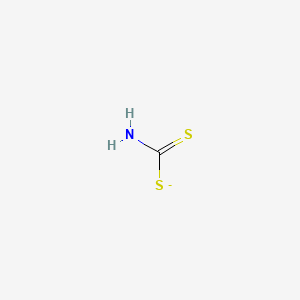

The this compound functional group is characterized by the general formula R₂NCS₂⁻, where R represents hydrogen or an organyl group. wikipedia.org It is an analog of a carbamate (B1207046) where both oxygen atoms are replaced by sulfur atoms. wikipedia.org The structural properties of dithiocarbamates are best understood by considering their resonance structures.

The bonding in the this compound anion is described by three main resonance forms. wikipedia.orgwikipedia.orgmdpi.com These resonance structures illustrate the delocalization of electrons within the >N-C(=S)S⁻ moiety. One key feature is the contribution of the nitrogen atom's lone pair of electrons to the carbon-nitrogen bond, giving it significant partial double bond character. wikipedia.orgwikipedia.orgakademisains.gov.my This is evidenced by a shorter C-N bond distance than a typical single bond and a high barrier to rotation around this bond. wikipedia.orgwikipedia.org

The resonance hybrid emphasizes the π-donor properties of the amine group and results in the coplanarity of the NCS₂ core and the atoms attached to the nitrogen. wikipedia.org The negative charge is delocalized over the two sulfur atoms, making dithiocarbamates effective bidentate ligands that can chelate to metal ions. wikipedia.orgmdpi.com The delocalization of the negative charge across the two sulfur atoms and the partial double bond character of the C-N bond are crucial to their stability and reactivity. The thioureide resonance form, with a positive charge on the nitrogen and negative charges on both sulfur atoms, contributes significantly to their ability to stabilize metal complexes. wikipedia.orgmdpi.com

The nature of the substituents (R groups) on the nitrogen atom can influence the electronic properties and, consequently, the chemical behavior of the this compound. These structural nuances are fundamental to their diverse applications, from forming stable metal complexes to their biological activities.

Overview of Research Significance and Broad Applications

The significance of this compound research is underscored by the vast and diverse applications of these compounds across multiple scientific and industrial domains. nih.govnih.govmdpi.com Initially recognized for their utility in agriculture and industry, their importance has expanded into the realm of medicine and materials science. nih.govnih.gov

In agriculture , dithiocarbamates have been extensively used as broad-spectrum fungicides for over half a century. nih.govnih.gov Compounds like maneb, zineb, and mancozeb have been instrumental in protecting a wide range of crops from fungal diseases. nih.govmdpi.com Their multi-site mode of action has made them a valuable tool in managing fungicide resistance. apsnet.org Research in this area also extends to their use as herbicides and pesticides. nih.govmdpi.combspublications.com

The industrial applications of dithiocarbamates are prominent in the rubber industry, where they serve as accelerators in the vulcanization process. nih.gov Their strong metal-chelating properties are also exploited in various industrial processes, including the removal of heavy metals from wastewater. mdpi.comresearchgate.net

The most dynamic area of current this compound research is in medicine . Their ability to chelate metals and interact with thiol-containing enzymes has opened up numerous therapeutic possibilities. nih.govf1000research.com this compound derivatives have been investigated as:

Anticancer agents : They can induce apoptosis and inhibit cancer cell growth. nih.govf1000research.com

Antimicrobial agents : They have shown activity against bacteria, fungi, and viruses. nih.govf1000research.com

Neuroprotective agents : Research is ongoing into their potential for treating neurodegenerative disorders such as Alzheimer's disease by inhibiting enzymes like acetylcholinesterase. nih.govnih.gov

Antidotes for metal poisoning : Their chelating ability makes them useful in treating heavy metal toxicity. f1000research.com

Furthermore, dithiocarbamates are valuable as synthetic intermediates in organic chemistry for the preparation of various sulfur-containing compounds. The continuous exploration of new this compound derivatives and their metal complexes promises to yield further innovations in medicine, materials science, and agriculture. nih.govresearchgate.netrsc.org

Structure

3D Structure

Propiedades

Fórmula molecular |

CH2NS2- |

|---|---|

Peso molecular |

92.17 g/mol |

Nombre IUPAC |

carbamodithioate |

InChI |

InChI=1S/CH3NS2/c2-1(3)4/h(H3,2,3,4)/p-1 |

Clave InChI |

DKVNPHBNOWQYFE-UHFFFAOYSA-M |

SMILES canónico |

C(=S)(N)[S-] |

Origen del producto |

United States |

Synthetic Methodologies for Dithiocarbamate Compounds

Classical Approaches for Dithiocarbamate Synthesis

Traditional methods for synthesizing dithiocarbamates have been well-established for decades. These typically involve the reaction of amines with carbon disulfide or the use of reactive precursors like isothiocyanates and thiophosgene (B130339).

The most fundamental and widely used method for creating dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide. tandfonline.com This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to deprotonate the initially formed dithiocarbamic acid, yielding a stable alkali metal this compound salt. tandfonline.com This two-step procedure first requires the preparation and isolation of the this compound salt, which is then reacted with an electrophilic substrate in a subsequent step. tandfonline.com The formation of this compound salts from amines and carbon disulfide can also be achieved in aqueous base solutions. beilstein-journals.org

The general process involves the nucleophilic attack of the amine on the carbon of carbon disulfide. The resulting zwitterionic intermediate is unstable and readily transfers a proton to a base, forming the this compound anion. While effective, this method can be challenging and may require specific precautions. tandfonline.com

Historically, dithiocarbamates were synthesized using precursors such as thiophosgene, chlorothioformates, or isothiocyanates. scielo.brscite.ai These methods are among the earliest recorded synthetic routes but often suffer from significant drawbacks, including the use of highly toxic and expensive reagents, harsh reaction conditions, and extended reaction times. scielo.brscite.airesearchgate.net For instance, thiophosgene is a noxious substance, making its use less favorable in modern synthetic chemistry. researchgate.net Similarly, while isothiocyanates can serve as precursors, their synthesis often involves toxic compounds as well. rsc.org These classical syntheses may also fail if the amine used is too weakly basic to form the necessary this compound intermediate. cbijournal.com

Reaction of Amines with Carbon Disulfide in Basic Media

Modern and Green Synthetic Strategies

In response to the limitations of classical methods, significant research has focused on developing more efficient, safer, and environmentally friendly synthetic routes. These modern strategies are characterized by operational simplicity, high atom economy, and the reduction of waste. organic-chemistry.orgsamipubco.com

One-pot multicomponent reactions (MCRs) have emerged as a highly effective and green approach for synthesizing dithiocarbamates with diverse functional groups. researchgate.net These reactions combine an amine, carbon disulfide, and an electrophile in a single step, avoiding the need to isolate intermediates. tandfonline.com This approach is noted for its simplicity, high yields, and alignment with the principles of green chemistry by minimizing the use of organic solvents and reducing waste. organic-chemistry.orgscispace.com Diverse electrophiles, including alkyl halides, epoxides, and activated alkenes, have been successfully used in these three-component reactions. scispace.combeilstein-journals.org

A prominent modern strategy involves the one-pot, three-component reaction of an amine, carbon disulfide, and an electrophilic alkene, often referred to as a Michael acceptor. researchgate.net This Michael-type addition reaction proceeds under mild, often solvent-free conditions, to produce a variety of functionalized dithiocarbamates. organic-chemistry.org One reported method utilizes a basic silica-supported catalyst (OH⁻/silica) under solvent-free conditions to facilitate the reaction between various amines, carbon disulfide, and activated alkenes. tandfonline.com Another approach employs potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) as a catalyst for the reaction between alkyl amines, CS₂, and electron-deficient alkenes at elevated temperatures. researchgate.net The use of green solvents like polyethylene (B3416737) glycol (PEG) has also been shown to promote the Markovnikov addition of the in-situ formed dithiocarbamic acid to alkyl vinyl ethers, yielding products with high regiospecificity. scielo.br

The table below summarizes findings from a study where various amines and Michael acceptors were reacted with carbon disulfide under solvent-free conditions in the presence of KF/Al₂O₃ at 80 °C. researchgate.net

| Amine | Michael Acceptor | Product Yield (%) |

| n-Butylamine | Acrylonitrile | 94 |

| Cyclohexylamine | Acrylonitrile | 92 |

| Benzylamine (B48309) | Methyl acrylate | 90 |

| Piperidine | Methyl acrylate | 96 |

| n-Butylamine | Methyl vinyl ketone | 85 |

| Cyclohexylamine | Methyl vinyl ketone | 87 |

This table is based on data from reference researchgate.net.

The ring-opening of epoxides by in-situ generated dithiocarbamic acids provides a direct and highly regioselective route to 2-hydroxyalkyl dithiocarbamates. scirp.orgscirp.org This one-pot reaction of an amine, carbon disulfide, and an epoxide is often fast, high-yielding, and can be performed under catalyst-free conditions in solvents like ethanol (B145695) at room temperature. tandfonline.comscirp.org The reaction is highly regioselective, with nucleophilic attack occurring at the less hindered carbon of the epoxide ring, consistent with an SN2 mechanism. researchgate.net This method avoids the low temperatures and strong basic conditions sometimes required in classical approaches. scirp.orgscirp.org Furthermore, the efficiency of this reaction can be enhanced through the use of green media such as deep eutectic solvents (DES), polyethylene glycol (PEG), or by applying ultrasonic irradiation, which can lead to excellent yields in shorter reaction times. scispace.comresearchgate.net

The following table presents the results of a catalyst-free, one-pot synthesis of 2-hydroxyalkyl dithiocarbamates from various amines and epoxides in ethanol at room temperature. scirp.org

| Amine | Epoxide | Reaction Time (min) | Product Yield (%) |

| Benzylamine | Styrene (B11656) oxide | 4 | 92 |

| Pyrrolidine (B122466) | Styrene oxide | 5 | 98 |

| Piperidine | Styrene oxide | 5 | 96 |

| Benzylamine | Propylene oxide | 10 | 90 |

| Piperidine | Propylene oxide | 12 | 93 |

| n-Butylamine | Epichlorohydrin | 10 | 88 |

| Cyclohexylamine | Phenyl glycidyl (B131873) ether | 15 | 95 |

This table is based on data from reference scirp.org.

One-Pot Multicomponent Reactions

Involving p-Quinone Methides

A highly efficient, one-pot, multicomponent approach for synthesizing S-diarylmethane dithiocarbamates utilizes p-quinone methides (p-QMs). tandfonline.comresearchgate.net This method involves the reaction of structurally diverse p-QMs with various amines and carbon disulfide (CS₂). tandfonline.com The reactions are typically conducted in dichloromethane (B109758) (DCM) at room temperature under metal-free and base-free conditions. tandfonline.comresearchgate.net This approach is scalable and demonstrates broad substrate scope, accommodating a wide range of p-QMs substituted with different alkyl and aryl groups, as well as both cyclic and acyclic aliphatic primary and secondary amines. tandfonline.com Even enantiomerically pure primary and secondary amines can be used to produce chiral dithiocarbamates in high yields. tandfonline.com

The mechanism proceeds through a 1,6-conjugate addition of the in situ-generated dithiocarbamic acid to the p-quinone methide, which is then followed by a proton transfer. tandfonline.com This method has been successful in producing S-diarylethene dithiocarbamates with good to excellent yields, ranging from 74% to 96%. tandfonline.com The operational simplicity and environmentally friendly nature of this catalyst- and additive-free reaction make it a significant advancement in this compound synthesis. acs.orgnih.govacs.org

Catalyst-Free and Solvent-Free Conditions

Significant progress has been made in developing catalyst-free and solvent-free methods for this compound synthesis, aligning with the principles of green chemistry. acs.orgorganic-chemistry.org A straightforward and highly efficient one-pot synthesis involves the reaction of amines, carbon disulfide, and alkyl halides at room temperature without any catalyst. acs.orgorganic-chemistry.org This method is noted for its mild reaction conditions, high yields (ranging from 68-97%), and broad applicability to a variety of structurally diverse amines and alkyl halides, including chlorides, bromides, and iodides. acs.org The process is highly atom-economical and generates minimal byproducts, making it suitable for large-scale industrial applications. acs.orgorganic-chemistry.org

Another notable catalyst-free approach involves the reaction of various alkyl or styrene epoxides with CS₂ and primary or cyclic amines in ethanol at room temperature. tandfonline.com This method is remarkably fast, with reaction times of 4-15 minutes, and produces 2-hydroxyalkyl dithiocarbamates in high yields (60-98%). tandfonline.com The reaction with alkyl epoxides is highly regioselective, affording only the Markovnikov products. tandfonline.com Furthermore, a phase-transfer catalyst, benzyl (B1604629) trimethyl ammonium (B1175870) hydroxide (Triton-B), has been employed in a one-pot, solvent-free multicomponent synthesis of S-alkyl and S-benzyl dithiocarbamates from alkyl and benzyl halides, amines, and CS₂ at room temperature, with yields ranging from 82-98%. tandfonline.comgrowingscience.com

Water-Accelerated Synthesis

Water has been effectively utilized as a green solvent and a promoter in the synthesis of dithiocarbamates. acs.orgacs.orgfigshare.com A novel, highly efficient, and environmentally friendly protocol involves the one-pot Michael-type addition of dithiocarbamates, generated in situ from amines and CS₂, to α,β-unsaturated compounds in water at room temperature without a catalyst. acs.orgacs.org Despite the low solubility of the organic substrates in water, the reaction is accelerated and proceeds efficiently, likely at the interface of the organic substrates and water in a heterogeneous system. acs.org Vigorous stirring is essential for the success of this reaction, which offers improved yields, cleaner reaction profiles, and a simple experimental procedure. acs.orgacs.org This method avoids the use of toxic organic solvents like DMF or DMSO. acs.org

Synthesis Utilizing Tetraalkylthiuram Disulfides or Monosulfides

Tetraalkylthiuram disulfides and monosulfides have emerged as valuable and non-hazardous precursors for the synthesis of dithiocarbamates. tandfonline.comresearchgate.net These compounds can be used in C(sp²)–S bond formation reactions to produce S-aryl dithiocarbamates. researchgate.net Traditionally, this was achieved using stoichiometric amounts of organometallic reagents like Grignard, organozinc, or organolithium reagents. researchgate.net More recent developments include transition metal-catalyzed cross-coupling reactions of tetraalkylthiuram disulfides with aryl halides, diaryliodonium salts, and aryl boronic acids, often in the presence of a copper catalyst and a strong base. researchgate.net

An efficient, ligand-free, copper-catalyzed coupling of aryl iodides with tetraalkylthiuram disulfides in water has been developed, providing a series of S-aryl dithiocarbamates in moderate to good yields. organic-chemistry.orgthieme-connect.com Another approach involves a copper-catalyzed reaction between aryl iodides and tetramethylthiuram monosulfide (TMTM), which also gives good to excellent yields of aryl dithiocarbamates. organic-chemistry.org Furthermore, a metal-free and environmentally friendly C(sp²)–S coupling reaction between anilines and tetraalkylthiuram disulfides has been established. researchgate.netrsc.org

Metal-Promoted and Metal-Free Approaches

Both metal-promoted and metal-free strategies have been extensively explored for the synthesis of dithiocarbamates.

Metal-Promoted Approaches: Copper-catalyzed reactions are prominent in this category. For instance, an efficient copper-mediated three-component coupling of boronic acids, amines, and carbon disulfide provides a wide range of functionalized dithiocarbamates in very good yields under mild conditions. organic-chemistry.orgorganic-chemistry.org Another copper-catalyzed method prepares aryl dithiocarbamates from aryl iodides and tetraalkylthiuram disulfides with high yields and broad substrate scope. organic-chemistry.orgnih.gov A highly efficient C-S cross-coupling of aryl iodides with tetraalkylthiuram disulfides can be achieved with just 1 mol% of CuCl₂ as a catalyst, using zinc powder as a reductant and K₂CO₃ as a base. organic-chemistry.org Stannous chloride (SnCl₂·2H₂O) has been used as a catalyst for the synthesis of S-allyl-N-aryl dithiocarbamates under solvent-free conditions in a one-pot, three-component reaction of anilines, CS₂, and allyl bromide, affording high yields in a short reaction time. tandfonline.com

Metal-Free Approaches: Several metal-free methods have been developed to offer more environmentally benign synthetic routes. A convenient, metal-free synthesis of S-aryl dithiocarbamates employs aryl diazonium fluoroborates in a one-pot reaction with CS₂ and various secondary amines in water at room temperature. tandfonline.comresearchgate.net Another transition-metal-free approach involves a three-component coupling of arynes, CS₂, and aliphatic amines, which is scalable and has good functional group compatibility. organic-chemistry.orgorganic-chemistry.org Additionally, visible light has been used to promote a metal-free, multicomponent reaction of α-diazoesters, amines, and CS₂ to synthesize S-alkyl dithiocarbamates at room temperature. rsc.org

Synthesis of Specific this compound Derivatives and Analogs

The synthesis of specific this compound derivatives, such as S-alkyl and S-aryl dithiocarbamates, has been a key focus due to their diverse applications.

S-Alkyl and S-Aryl Dithiocarbamates

S-Alkyl Dithiocarbamates: A variety of methods have been established for the synthesis of S-alkyl dithiocarbamates. A one-pot, catalyst-free reaction of amines, CS₂, and various alkyl halides in an aqueous ethanol medium at room temperature provides S-alkyl and S-benzyl dithiocarbamates in impressive yields. tandfonline.com Similarly, a highly efficient, catalyst- and solvent-free one-pot reaction of amines, CS₂, and alkyl halides has been reported. acs.orgorganic-chemistry.org N-tosylhydrazones, derived from various aromatic and aliphatic ketones or aldehydes, can also be used in a one-pot, transition-metal-free reaction with carbon disulfide and amines to produce S-alkyl dithiocarbamates in good to excellent yields. rsc.org

S-Aryl Dithiocarbamates: The synthesis of S-aryl dithiocarbamates has been achieved through several innovative methods. A convenient metal-free approach involves the reaction of aryl diazonium fluoroborates with CS₂ and various secondary amines in water at room temperature. tandfonline.com Transition-metal-free, three-component reactions of diaryliodonium triflates, aliphatic amines, and carbon disulfide also yield biologically relevant S-aryl dithiocarbamates under mild conditions. organic-chemistry.org Copper-catalyzed methods are also prevalent, such as the coupling of aryl iodides with tetraalkylthiuram disulfides in water. thieme-connect.com An environmentally friendly, metal-free C(sp²)–S coupling reaction between anilines and tetraalkylthiuram disulfides has also been developed. rsc.org

2-Hydroxyalkyl Dithiocarbamates

A significant and efficient method for synthesizing 2-hydroxyalkyl dithiocarbamates involves a one-pot, catalyst-free reaction. scirp.orgscirp.org This approach combines various amines, carbon disulfide (CS₂), and epoxides in ethanol at room temperature. scirp.orgscirp.orgscirp.org The process is noted for its high regioselectivity, short reaction times, and high yields. scirp.org

The reaction mechanism is proposed to start with the formation of an unstable dithiocarbamic acid from the amine and CS₂. scirp.org This intermediate then reacts with the epoxide to yield the 2-hydroxyalkyl this compound. scirp.org A key advantage of this method is the avoidance of low temperatures during the reaction. scirp.orgscirp.org The scope of this reaction is broad, accommodating various primary, secondary, benzylic, and aromatic amines, as well as different epoxides. scirp.org For instance, the reaction of benzylamine and carbon disulfide with 2,3-epoxypropyl phenyl ether in ethanol produces the desired this compound in 92% yield. scirp.org However, with styrene oxide, a lack of selectivity was observed, leading to the formation of both possible regioisomers. scirp.org

Traditional methods for synthesizing 2-hydroxy dithiocarbamates include the reaction of a dithiocarbamic acid salt (formed from an amine and CS₂) with epoxides or 2-hydroxyalkyl halides, and the reaction of amino-thiocarboxylic halides with 1,2-mercapto ethanol derivatives. scirp.orgscirp.org These older methods often suffer from drawbacks such as long reaction times, the need for low temperatures, use of excess toxic carbon disulfide, and strong basic conditions, resulting in low to moderate product yields. scirp.orgscirp.org

Another specific example is the preparation of the bis(2-hydroxyethyl)this compound ligand. This is typically achieved by reacting 2-aminoethanol (ethanolamine) with carbon disulfide in the presence of a base like sodium hydroxide in an aqueous medium. The resulting sodium salt of bis(2-hydroxyethyl)this compound can then be used to form metal complexes, such as with copper(II) sulfate.

Table 1: Synthesis of 2-Hydroxyalkyl Dithiocarbamates via One-Pot Reaction

| Amine | Epoxide | Solvent | Yield (%) | Reference |

| Benzylamine | 2,3-Epoxypropyl phenyl ether | Ethanol | 92 | scirp.org |

| Various primary, secondary, benzylic, and aromatic amines | Various epoxides | Ethanol | High | scirp.org |

Functionalized Dithiocarbamates with Diverse Organic Moieties

A range of synthetic strategies has been developed to produce dithiocarbamates featuring diverse functional groups. These methods often employ multicomponent reactions, enhancing efficiency and atom economy.

A straightforward and highly atom-economic synthesis of S-alkyl dithiocarbamates involves the one-pot reaction of an amine, carbon disulfide, and an alkyl halide under solvent-free conditions without a catalyst. organic-chemistry.orgorganic-chemistry.org For the synthesis of S-aryl dithiocarbamates, a visible-light-mediated, transition-metal-free multicomponent reaction has been developed, offering an environmentally friendly route that minimizes chemical waste. organic-chemistry.org Another transition-metal-free method for S-aryl dithiocarbamates utilizes a three-component coupling of arynes, CS₂, and aliphatic amines. organic-chemistry.orgorganic-chemistry.org

Copper-mediated reactions also provide a versatile route to functionalized dithiocarbamates. An efficient three-component coupling of boronic acids, amines, and carbon disulfide, mediated by copper, yields a wide array of dithiocarbamates under mild conditions with high functional-group tolerance. organic-chemistry.orgorganic-chemistry.org

Other notable multicomponent reactions include the synthesis of β-keto dithiocarbamates from the reaction of CS₂, sulfoxonium ylides, and secondary amines. organic-chemistry.org Furthermore, a triflic acid-promoted multicomponent synthesis allows for the creation of functionalized S-benzyl dithiocarbamates from diazo compounds, carbon disulfide, and secondary amines at room temperature. rsc.org

The synthesis of S-vinyl dithiocarbamates can be achieved through a novel and efficient one-pot procedure from electron-deficient allenes, amines, and CS₂. scispace.com This catalyst-free reaction proceeds at room temperature, yielding products with high regioselectivity and stereoselectivity in a short time frame. scispace.com Additionally, functionalized dithiocarbamates can be prepared from cyclic sulfates, which serve as reactive alternatives to epoxides. researchgate.net

Table 2: Selected Methods for Synthesizing Functionalized Dithiocarbamates

| This compound Type | Reactants | Key Conditions | Reference |

| S-Alkyl Dithiocarbamates | Amine, CS₂, Alkyl Halide | Solvent-free, catalyst-free | organic-chemistry.orgorganic-chemistry.org |

| S-Aryl Dithiocarbamates | Boronic Acid, Amine, CS₂ | Copper-mediated | organic-chemistry.orgorganic-chemistry.org |

| S-Aryl Dithiocarbamates | Aryne, CS₂, Aliphatic Amine | Transition-metal-free | organic-chemistry.orgorganic-chemistry.org |

| β-Keto Dithiocarbamates | CS₂, Sulfoxonium Ylide, Secondary Amine | Catalyst-free | organic-chemistry.org |

| S-Benzyl Dithiocarbamates | Diazo Compound, CS₂, Secondary Amine | Triflic acid-promoted | rsc.org |

| S-Vinyl Dithiocarbamates | Electron-deficient Allene, Amine, CS₂ | Catalyst-free, room temperature | scispace.com |

Piperazine-Based this compound Building Blocks

Piperazine-based dithiocarbamates are valuable scaffolds that can be synthesized through several routes, often serving as building blocks for more complex molecules and metal complexes.

A common method involves the direct reaction of piperazine (B1678402) or its derivatives with carbon disulfide. For example, reacting piperazine with carbon disulfide in water leads to the precipitation of a zwitterionic this compound salt, [S₂CNC₄H₈NH₂]. acs.org Similarly, 2,6-dimethylpiperazine (B42777) reacts with CS₂ to form the corresponding zwitterionic salt. acs.orgnih.gov These piperazine this compound salts can then be used as ligands to form metal complexes. nih.gov

More complex piperazine-based dithiocarbamates can also be synthesized. For instance, methanesulfonyl-piperazine-based dithiocarbamates have been synthesized via a multi-step process. nih.gov This involves first producing a monosubstituted piperazine by reacting excess piperazine with methanesulfonyl chloride. nih.gov This intermediate is then reacted with various N-phenylacetamides in the presence of carbon disulfide and sodium acetate (B1210297) in methanol (B129727) to yield the final this compound products. nih.gov This reaction can be facilitated by ultrasound conditions. nih.gov

Another example involves the synthesis of dehydroabietyl piperazine this compound, which is then used to form ruthenium (II) polypyridyl complexes. mdpi.com The synthesis starts with dehydroabietic acid, which is converted to its acid chloride. mdpi.com This is followed by reaction with Boc-piperazine, deprotection, and finally reaction with carbon disulfide in the presence of sodium hydroxide and methanol to form the this compound ligand. mdpi.com

These piperazine-based this compound building blocks are versatile and can be further functionalized. For example, sequential treatment of a ruthenium complex containing a piperazine this compound ligand with triethylamine (B128534) and carbon disulfide can form a metalla-dithiocarbamate complex, which can then be used to create heterobimetallic assemblies. acs.orgnih.gov

Table 3: Synthesis of Piperazine-Based this compound Compounds

| Starting Piperazine Derivative | Key Reagents | Product Type | Reference |

| Piperazine | Carbon Disulfide | Zwitterionic this compound salt | acs.org |

| 2,6-Dimethylpiperazine | Carbon Disulfide | Zwitterionic this compound salt | acs.orgnih.gov |

| Monosubstituted piperazine | N-phenylacetamides, Carbon Disulfide, Sodium Acetate | Methanesulfonyl-piperazine-based dithiocarbamates | nih.gov |

| Dehydroabietyl-piperazine | Carbon Disulfide, Sodium Hydroxide | Dehydroabietyl piperazine this compound ligand | mdpi.com |

Coordination Chemistry of Dithiocarbamate Ligands

Chelating Properties and Bonding Modes of Dithiocarbamates

Dithiocarbamate ligands are known for their strong chelating ability, primarily through the two sulfur donor atoms. sysrevpharm.orgnih.gov This chelation results in the formation of a four-membered ring with the metal center, which enhances the thermodynamic and kinetic stability of the complexes. etdci.org The bonding in metal this compound complexes is influenced by the delocalization of π-electrons from the nitrogen atom towards the CS₂ group, which in turn affects the electron density on the sulfur atoms and their ability to coordinate with metal ions. tandfonline.com The small "bite angle" of the this compound ligand, defined by the S-M-S angle within the chelate ring, is a key feature that contributes to its favorable binding with a wide range of metal ions. sysrevpharm.org Dithiocarbamates can exhibit several coordination modes, the most common of which are bidentate, monodentate, and anisobidentate. nih.govresearchgate.net

Bidentate Chelation

The most prevalent coordination mode for this compound ligands is as a symmetrical bidentate chelate, where both sulfur atoms bind to the metal center. nih.govresearchgate.net In this mode, the two M-S bond lengths are essentially equal, leading to a planar four-membered M-S₂C ring. This symmetrical chelation is a defining characteristic of many homoleptic this compound complexes, where all ligands are identical. nih.gov The resulting complexes often adopt common geometries such as square planar, tetrahedral, or octahedral, depending on the metal ion and its oxidation state. nih.gov The presence of a single, strong band in the C-S stretching region of the infrared spectrum (around 950-1050 cm⁻¹) has often been interpreted as an indicator of symmetrical bidentate coordination, although this is not always a definitive diagnostic tool. baselius.ac.inwiley.com

Monodentate and Anisobidentate Coordination

While less common than bidentate chelation, this compound ligands can also coordinate in a monodentate fashion, where only one sulfur atom is formally bonded to the metal center. nih.govresearchgate.net This mode is more likely to occur in heteroleptic complexes, where other ligands are also present in the coordination sphere. nih.gov

Anisobidentate coordination represents an intermediate state between monodentate and symmetrical bidentate bonding. In this mode, both sulfur atoms are coordinated to the metal, but the two M-S bond lengths are significantly different. nih.govresearchgate.net This asymmetry can be influenced by several factors, including the steric and electronic properties of the metal center and the substituents on the this compound ligand. The presence of two distinct bands in the C-S stretching region of the IR spectrum has been suggested to indicate either monodentate or anisobidentate coordination. baselius.ac.in

Influence of Substituents on Coordination Modes

The nature of the organic substituents (R groups) on the nitrogen atom of the this compound ligand can significantly influence its coordination behavior. By modifying these substituents, it is possible to tune the electronic and steric properties of the ligand, which in turn affects the structure and reactivity of the resulting metal complexes. etdci.org

Formation of Metal this compound Complexes

This compound ligands are known to form stable complexes with a vast majority of metals in the periodic table. nih.govmdpi.comresearchgate.net The formation of these complexes is typically straightforward and can be achieved through several synthetic routes. A common method involves the reaction of a this compound salt, usually an alkali metal salt, with a suitable metal salt in a process known as a salt metathesis reaction. wikipedia.org Another approach is the in-situ formation of the this compound ligand in the presence of the metal ion, often referred to as a one-pot synthesis. mdpi.com This involves reacting a primary or secondary amine with carbon disulfide in the presence of a base and the metal salt. mdpi.com

Complexes with Transition Metals (e.g., Cu, Fe, Zn, Cd, Ti, Zr, Hf, Th, U, Np, Co, Rh, Ir, Ru, Pd, Ni)

Dithiocarbamates form stable and often colorful complexes with a wide range of transition metals. nih.govresearchgate.net These complexes exhibit diverse coordination geometries and oxidation states.

Copper (Cu): Copper this compound complexes are well-studied and can exist in Cu(I), Cu(II), and Cu(III) oxidation states, with Cu(II) being the most common. mdpi.com The Cu(II) complexes are typically square planar and paramagnetic. mdpi.com

Iron (Fe): Iron forms this compound complexes in various oxidation states, including Fe(II), Fe(III), and even the less common Fe(IV). wikipedia.org Iron(III) tris(this compound) complexes are well-known examples. wikipedia.org

Zinc (Zn) and Cadmium (Cd): Zinc and cadmium, as d¹⁰ metals, typically form tetrahedral or dimeric complexes with this compound ligands. researchgate.net

Titanium (Ti), Zirconium (Zr), and Hafnium (Hf): These early transition metals in the +4 oxidation state form complexes of the type M(S₂CNR₂)₄. lancs.ac.ukacs.org

Cobalt (Co), Rhodium (Rh), and Iridium (Ir): These metals form octahedral complexes in the +3 oxidation state, such as [Co(S₂CNR₂)₃]. eurjchem.com

Ruthenium (Ru) and Palladium (Pd): Ruthenium forms complexes like other platinum group metals, while palladium(II) this compound complexes are typically square planar. mdpi.com

Nickel (Ni): Nickel(II) this compound complexes are generally square planar and diamagnetic. baselius.ac.inorientjchem.org

Table 1: Selected Transition Metal this compound Complexes and Their Properties

| Metal | Oxidation State | Typical Formula | Geometry | Magnetic Properties |

| Copper | +2 | [Cu(S₂CNR₂)₂] | Square Planar | Paramagnetic |

| Iron | +3 | [Fe(S₂CNR₂)₃] | Octahedral | Paramagnetic |

| Zinc | +2 | [Zn(S₂CNR₂)₂] | Tetrahedral | Diamagnetic |

| Nickel | +2 | [Ni(S₂CNR₂)₂] | Square Planar | Diamagnetic |

| Cobalt | +3 | [Co(S₂CNR₂)₃] | Octahedral | Diamagnetic |

Complexes with Lanthanides, Actinides, and P-Block Elements

Dithiocarbamates also form complexes with f-block and p-block elements, although their chemistry is somewhat different from that of the transition metals.

Lanthanides: Trivalent lanthanide ions form neutral tris(this compound) complexes, M(S₂CNR₂)₃, as well as anionic tetrakis complexes, [M(S₂CNR₂)₄]⁻. rsc.org A structural change is observed across the lanthanide series for the tris complexes. rsc.org

Actinides: Actinides in both trivalent and tetravalent states form this compound complexes. lancs.ac.ukrsc.org For example, thorium, uranium, and neptunium (B1219326) form M(S₂CNR₂)₄ complexes. lancs.ac.ukacs.org Theoretical studies suggest a greater degree of covalency in the metal-ligand bonds of heavy actinide this compound complexes compared to their lanthanide counterparts. acs.org

P-Block Elements: Dithiocarbamates form complexes with various p-block elements. wiley.com For instance, lead(II) this compound complexes have been investigated for their interesting coordination geometries, often exhibiting a distorted tetragonal pyramidal structure due to the stereochemically active lone pair of electrons on the lead atom. nih.govacs.org Organotin(IV) this compound complexes have been extensively studied, and their coordination chemistry is influenced by the nature of the organic groups on the tin atom. lookchemmall.comresearchgate.net

Synthesis of Homo- and Heterobimetallic Complexes

The synthesis of bimetallic this compound complexes, containing two metal centers, can be achieved through several strategic approaches. These complexes can be either homobimetallic, containing two identical metal ions, or heterobimetallic, with two different metal centers.

Homobimetallic Complexes:

A common method for synthesizing homobimetallic this compound complexes involves the reaction of a suitable this compound ligand with a metal salt, where the stoichiometry is controlled to favor the formation of a bimetallic species. For instance, homobimetallic zinc(II) this compound complexes with the general formula [ZnL₂]₂ have been synthesized, where L represents ligands such as 4-(3-methoxyphenyl)piperazine-1-carbodithioate. tandfonline.com In these structures, the zinc ions are linked via sulfur atoms, creating a four-membered Zn₂S₂ ring. tandfonline.com The this compound ligand can act as both a bidentate chelating and a bidentate bridging ligand between the two metal ions, resulting in centrosymmetric dimeric molecules. researchgate.net The formation of either mononuclear or binuclear complexes can be influenced by experimental conditions. researchgate.net

Another approach involves the use of amine-functionalized this compound salts. For example, the salts K[S₂CN(CH₂CH₂NEt₂)₂] and K[S₂CN(CH₂CH₂CH₂NMe₂)₂] have been utilized to synthesize a number of bis and tris-dithiocarbamate complexes. sci-hub.se

Heterobimetallic Complexes:

The synthesis of heterobimetallic complexes requires a more controlled, stepwise approach. A general procedure involves first reacting a dithiocarbamic acid with an organotin halide (R₂SnCl₂ or R₃SnCl) to form an intermediate tin-dithiocarbamate complex. This intermediate is then reacted with a salt of a second metal, such as palladium(II) chloride (PdCl₂), to yield the final heterobimetallic complex. tandfonline.com For example, heterobimetallic derivatives of the type [R₂(Cl)SnL]PdCl₂ and [R₃SnL]PdCl₂ have been synthesized using this method, where L is 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid. tandfonline.com

Heterobimetallic complexes can also be formed where the this compound ligand bridges two different metal centers. In one such instance, a this compound ligand bridges a ruthenium and a germanium atom, forming one bond to each metal. mdpi.com Other examples include heterobimetallic complexes containing both Sn(IV) and Pd(II) ions. tandfonline.com The synthesis of heterobimetallic complexes of zinc(II) this compound derivatives with cobalt, nickel, and copper has also been reported. asianpubs.org

Adduct Formation in Coordination Compounds

This compound complexes of divalent transition metals with partially coordinated central atoms can act as Lewis acids and react with donor bases to form adducts. nih.gov This process, known as adduct formation, results in an increase in the coordination number of the metal ion without changing its oxidation state. nih.govnih.gov The resulting compounds are intermolecular heteroleptic coordination compounds. nih.gov

The formation of adducts is influenced by several factors, including the geometry of the parent this compound complex, the ability of the Lewis base to accept π-electrons, and the ionic size of the central metal ion. nih.gov The mesomeric effect of the –NR₂ group in the this compound ligand, which causes a drift of electron density towards the sulfur atoms, also plays a role in adduct formation. nih.gov

A variety of Lewis bases have been used to form adducts with metal this compound complexes. These include monodentate ligands like pyridine (B92270) and methyl pyridine, as well as bidentate N,N-donor bases such as 2,2′-bipyridine and 1,10-phenanthroline. nih.gov Triphenylphosphine is another common Lewis base used for this purpose. nih.gov For example, a series of mixed ligand this compound complexes with the general formula [ML₂(py)₂], where M can be Mn(II), Co(II), Ni(II), or Cu(II), and L is N-methyl-N-phenyl this compound, have been synthesized. nih.gov In these adducts, the pyridine molecule coordinates to the metal center through its nitrogen atom in a monodentate fashion. nih.gov

The interaction of metal this compound complexes with Lewis bases does not always lead to adduct formation. In some cases, a complete displacement of the this compound ligand from the coordination sphere of the metal can occur. oup.com For instance, the interaction of bis(diethyldithiocarbamato)nickel(II) with ethylenediamine (B42938) does not result in an adduct but rather in the displacement of the this compound ligand. oup.com

Structural Diversity of Metal this compound Complexes

Metal this compound complexes exhibit a remarkable structural diversity, adopting various coordination geometries. asianpubs.orgeurjchem.comrsc.org The versatility of the this compound ligand, which can bind to metals in different modes, contributes significantly to this structural variety. mdpi.comnih.gov

Octahedral, Square Planar, and Tetrahedral Geometries

The coordination geometry around the metal center in this compound complexes is a key structural feature and is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the this compound ligand. The most common geometries observed are octahedral, square planar, and tetrahedral.

Octahedral Geometry: This geometry is frequently observed in this compound complexes, particularly with transition metals in a +3 oxidation state, such as Co(III), Rh(III), and Ir(III). mdpi.comeurjchem.com In tris(dithiocarbamato) complexes, three bidentate this compound ligands coordinate to the metal center, resulting in a distorted octahedral geometry. tandfonline.comsci-hub.se The distortion from a perfect octahedron is mainly due to the small "bite" angle of the chelating this compound ligand. sci-hub.se Ruthenium this compound complexes also commonly adopt octahedral coordination geometries. mdpi.com Adduct formation can also lead to octahedral geometry, where the coordination sphere of a square planar complex is expanded by the addition of two monodentate or one bidentate Lewis base. nih.gov For example, pyridine adducts of Ni(II) dithiocarbamates often exhibit an octahedral d⁸ system. nih.gov

Square Planar Geometry: This geometry is characteristic of this compound complexes of metals with a d⁸ electron configuration, such as Ni(II), Pd(II), and Pt(II). wikipedia.orgarabjchem.org In these complexes, the metal ion is typically coordinated to four sulfur atoms from two bidentate this compound ligands, forming a square planar PdS₄ or NiS₄ core. arabjchem.orgorientjchem.org Copper(II) this compound complexes can also adopt a square planar geometry. wikipedia.orgscielo.org.mx The geometry is often distorted from a perfect square plane. researchgate.net

Tetrahedral Geometry: A tetrahedral coordination environment is less common but is observed in some this compound complexes. For instance, some Co(II) this compound complexes are proposed to have a tetrahedral geometry. core.ac.ukajgreenchem.com Zinc(II) and Mercury(II) this compound complexes can also exhibit a distorted tetrahedral geometry, with the metal ion coordinated to four sulfur atoms from two this compound ligands. tandfonline.com The distortion from a regular tetrahedral geometry is often attributed to the restricted bite angles of the this compound ligands. tandfonline.com Copper(I) this compound-phosphine complexes also show a distorted tetrahedral geometry around the CuS₂P₂ core. mdpi.com

The following table provides examples of metal this compound complexes and their observed geometries.

| Metal Ion | This compound Ligand | Other Ligands | Coordination Geometry |

| Co(III) | Diethylthis compound (B1195824) | - | Octahedral |

| Ru(III) | α-Naphthylamine this compound | - | Octahedral |

| Ni(II) | Piperidinylthis compound | - | Square Planar |

| Pd(II) | 1-Phenylpiperazinylthis compound | - | Square Planar |

| Pt(II) | Various | - | Square Planar |

| Co(II) | α-Naphthylamine this compound | - | Tetrahedral |

| Zn(II) | Alkyl-aryl this compound | - | Tetrahedral |

| Hg(II) | Ethyl-phenyl this compound | - | Tetrahedral |

| Cu(I) | N,N'-diarylformamidine this compound | Triphenylphosphine | Tetrahedral |

Crystal and Molecular Structure Analysis

X-ray crystallography is a powerful technique for the detailed analysis of the crystal and molecular structures of metal this compound complexes. eurjchem.comajrconline.orgshd.org.rs These studies provide precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions, which are crucial for understanding the properties and reactivity of these compounds.

Crystal structure analysis has confirmed the various coordination geometries discussed previously. For example, single-crystal X-ray diffraction has elucidated the distorted octahedral geometry of cobalt(III) tris(this compound) complexes and the square planar geometry of palladium(II) bis(this compound) complexes. sci-hub.searabjchem.org In the case of homobimetallic zinc(II) dithiocarbamates, X-ray analysis has confirmed the presence of a four-membered Zn₂S₂ ring formed by sulfur bridging between the two zinc centers. tandfonline.com

Molecular structure analysis also reveals important details about the bonding within the this compound ligand itself. The C-N bond in the thioureide group typically exhibits partial double bond character. orientjchem.org The metal-sulfur (M-S) bond lengths are also a key parameter obtained from crystal structures. For instance, in a series of [M(R₂dtc)₂] complexes (where M = Ni, Pd), it was found that the complex with the isopropyl-substituted ligand, [M(iPr₂dtc)₂], has the shortest M-S distance. sci-hub.se

Furthermore, crystal structure analysis provides insights into the packing of molecules in the solid state and the nature of intermolecular interactions, such as hydrogen bonding and C-H···π interactions, which can lead to the formation of supramolecular architectures. tandfonline.comrsc.org For example, in some homobimetallic zinc(II) this compound complexes, non-covalent intermolecular interactions result in the formation of supramolecular ladder-like zigzag chains and layered structures. tandfonline.com

The table below summarizes crystallographic data for a selection of this compound complexes.

| Compound | Crystal System | Space Group | Key Structural Features |

| [Pd(Pipdtc)₂] | Monoclinic | P2₁/c | Distorted square planar PdS₄ geometry. arabjchem.org |

| [Pd(1-PhPzdtc)₂] | Monoclinic | P2₁/c | Distorted square planar PdS₄ geometry. arabjchem.org |

| [Pd(Phdtc)₂] | Triclinic | P-1 | Distorted square planar PdS₄ geometry. arabjchem.org |

| [Pd(4-BenzPipdtc)₂] | Triclinic | P-1 | Distorted square planar PdS₄ geometry. arabjchem.org |

| [Co(nPr₂dtc)₃] | - | - | Distorted octahedral geometry. sci-hub.se |

| [ZnL₂]₂ (L = 4-(3-methoxyphenyl)piperazine-1-carbodithioate) | - | - | Homobimetallic with a four-membered Zn₂S₂ ring. tandfonline.com |

| [(C₆H₅N(et)CS₂)Hg(C₆H₅N(butyl)CS₂)] | - | - | Distorted tetrahedral geometry. tandfonline.com |

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| [ZnL₂]₂ | Bis[4-(3-methoxyphenyl)piperazine-1-carbodithioato]zinc(II) dimer |

| K[S₂CN(CH₂CH₂NEt₂)₂] | Potassium bis(2-diethylaminoethyl)this compound |

| K[S₂CN(CH₂CH₂CH₂NMe₂)₂] | Potassium bis(3-dimethylaminopropyl)this compound |

| [R₂(Cl)SnL]PdCl₂ | Dichloro[R₂(chloro)stannyl-4-(2-hydroxyethyl)piperazine-1-carbodithioato]palladium(II) |

| [R₃SnL]PdCl₂ | Dichloro[R₃-stannyl-4-(2-hydroxyethyl)piperazine-1-carbodithioato]palladium(II) |

| [ML₂(py)₂] | Bis(N-methyl-N-phenyl-dithiocarbamato)bis(pyridine)metal(II) |

| [M(R₂dtc)₂] | Bis(dialkyldithiocarbamato)metal(II) |

| [Pd(Pipdtc)₂] | Bis(piperidine-1-carbodithioato)palladium(II) |

| [Pd(1-PhPzdtc)₂] | Bis(4-phenylpiperazine-1-carbodithioato)palladium(II) |

| [Pd(Phdtc)₂] | Bis(phenyldithiocarbamato)palladium(II) |

| [Pd(4-BenzPipdtc)₂] | Bis(4-benzylpiperidine-1-carbodithioato)palladium(II) |

| [Co(nPr₂dtc)₃] | Tris(di-n-propyldithiocarbamato)cobalt(III) |

| [(C₆H₅N(et)CS₂)Hg(C₆H₅N(butyl)CS₂)] | (N-ethyl-N-phenyl-dithiocarbamato)(N-butyl-N-phenyl-dithiocarbamato)mercury(II) |

Mechanistic Investigations of Dithiocarbamate Action at the Molecular and Cellular Level

Enzyme Inhibition Mechanisms

Dithiocarbamates exert their biological effects in part through the inhibition of several crucial enzymes. Their ability to chelate metal ions and interact with sulfhydryl groups often forms the basis of these inhibitory activities.

Inhibition of Carbonic Anhydrases

Dithiocarbamates have been identified as a potent class of carbonic anhydrase (CA) inhibitors. rsc.org These zinc-containing metalloenzymes are involved in numerous physiological processes. nih.gov The inhibitory mechanism of dithiocarbamates against CAs involves the coordination of the dithiocarbamate group to the zinc ion within the enzyme's active site. nih.govnih.gov X-ray crystallography studies of a human carbonic anhydrase II (hCA II) adduct with morpholine (B109124) this compound have revealed that the inhibitor binds to the Zn(II) ion in a monodentate fashion through one of its sulfur atoms. nih.govacs.org This interaction occurs within a slightly distorted tetrahedral geometry of the metal ion, occupying a position similar to that of the natural substrate. nih.govacs.org This binding is further stabilized by hydrogen bond interactions with nearby amino acid residues, such as Thr199. nih.gov The inhibition constants (K_I) for various dithiocarbamates against different CA isoforms, including hCA I, II, IX, and XII, have been found to be in the low nanomolar range, indicating a strong inhibitory effect. nih.govnih.govacs.org

Inhibition of Thioredoxin Reductase

The thioredoxin system, which includes thioredoxin reductase (TrxR), is a major antioxidant system in cells. This compound complexes, particularly those involving metals like gold, have been shown to be potent inhibitors of TrxR. nih.govmdpi.com For instance, a (C^S)-cyclometallated Au(III) this compound complex demonstrated strong, reversible inhibition of bacterial thioredoxin reductase. nih.gov The mechanism of inhibition is believed to involve the targeting of the enzyme's active site, which contains a rare selenocysteine (B57510) residue that is highly accessible. mdpi.com Auranofin, a gold-containing compound, is a well-known TrxR inhibitor and serves as a point of comparison for the activity of this compound complexes. mdpi.com The inhibition of TrxR by these compounds can lead to an increase in reactive oxygen species (ROS) and alterations in the cellular redox state, contributing to their biological effects. researchgate.net

Inhibition of Catalase

Catalase is an essential antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen. scbt.com Certain this compound derivatives have been found to inhibit catalase activity. rsc.orgnih.gov For example, di-2-pyridylketone hydrazine (B178648) this compound (DpdtC) has been shown to inhibit catalase in an uncompetitive manner. rsc.org Spectroscopic and molecular docking studies suggest that this inhibition is not due to the direct chelation of the heme iron but rather an allosteric effect. rsc.org DpdtC appears to bind to a flexible region of the catalase enzyme, inducing conformational changes that disrupt its secondary structure and, consequently, its catalytic function. rsc.org The inhibition of catalase can lead to an accumulation of ROS, which can induce cellular stress and apoptosis. nih.gov

Inhibition of Acetylcholinesterase

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. tandfonline.com this compound derivatives have been designed as inhibitors of AChE. tandfonline.com The inhibitory mechanism often involves a dual-binding mode, where the molecule interacts with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. tandfonline.comtandfonline.commdpi.com For example, quinolinone derivatives containing a this compound moiety have been synthesized to act as mixed-type inhibitors of AChE. tandfonline.com The this compound portion is designed to interact with the CAS, while the quinolinone part targets the PAS. tandfonline.com This dual interaction can effectively block the active site gorge and inhibit the hydrolysis of acetylcholine. mdpi.com

Inhibition of α-Glucosidase

α-Glucosidase is an enzyme involved in the breakdown of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.net Several this compound derivatives have been identified as inhibitors of α-glucosidase. researchgate.netnih.govnih.gov The mechanism of inhibition can be either competitive or non-competitive. researchgate.netsci-hub.se Some coumarin-dithiocarbamate hybrids have been shown to act as competitive inhibitors, binding to the active site of the enzyme. sci-hub.se In contrast, a number of benzylamine (B48309) and piperazine-containing dithiocarbamates have been found to be non-competitive inhibitors, binding to an allosteric site near the active site. nih.govnih.govresearchgate.net Molecular docking and dynamics studies have helped to identify these allosteric binding sites and the key interactions involved in the inhibition. nih.govnih.gov

Molecular-Level Interactions and Pathways

Beyond direct enzyme inhibition, dithiocarbamates engage in a variety of molecular-level interactions that modulate cellular pathways. Their ability to chelate metals and interact with thiol-containing molecules is central to these activities. researchgate.netresearchgate.net

Dithiocarbamates are well-known inhibitors of the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses, as well as cell survival. upol.czspandidos-publications.com The inhibition of NF-κB by dithiocarbamates can occur through various mechanisms, including the inhibition of the proteasome, which is responsible for the degradation of the NF-κB inhibitor, IκB. upol.cz

Furthermore, the interaction of dithiocarbamates with cellular thiols, such as glutathione, can significantly alter the cellular redox balance. upol.cz This can lead to the generation of reactive oxygen species (ROS), which can act as signaling molecules or, at higher concentrations, induce oxidative stress and apoptosis. spandidos-publications.com The pro-oxidant or antioxidant effects of dithiocarbamates can be context-dependent, influenced by the specific compound, its concentration, and the cellular environment.

The ability of dithiocarbamates to form complexes with metal ions, such as copper and zinc, is another crucial aspect of their molecular action. These metal complexes can exhibit distinct biological activities compared to the parent this compound, often showing enhanced potency in inhibiting enzymes or modulating cellular pathways. nih.govspandidos-publications.com For instance, copper-dithiocarbamate complexes have been shown to be potent proteasome inhibitors. spandidos-publications.com

Data Tables

Table 1: this compound Inhibition of Various Enzymes

| Enzyme | This compound Derivative Example | Inhibition Type | Key Mechanistic Feature |

| Carbonic Anhydrase | Morpholine this compound | Competitive | Coordination to the active site zinc ion nih.govnih.gov |

| Thioredoxin Reductase | Au(III) this compound complex | Reversible | Targeting of the active site selenocysteine nih.gov |

| Catalase | Di-2-pyridylketone hydrazine this compound | Uncompetitive | Allosteric binding and conformational change rsc.org |

| Acetylcholinesterase | Quinolinone-dithiocarbamate hybrid | Mixed-type | Dual binding to CAS and PAS tandfonline.com |

| α-Glucosidase | Benzylamine-dithiocarbamate | Non-competitive | Binding to an allosteric site nih.gov |

| α-Glucosidase | Coumarin-dithiocarbamate hybrid | Competitive | Binding to the active site sci-hub.se |

Metal Ion Transport into Cells (e.g., Cu, Zn)

Dithiocarbamates are potent chelating agents, capable of forming stable complexes with various metal ions. mdpi.com This property is central to one of their primary mechanisms of action: the transport of metal ions across cell membranes. f1000research.com Dithiocarbamates form lipophilic complexes with extracellular metal ions, particularly copper (Cu) and zinc (Zn), facilitating their entry into the cell. f1000research.comepa.govasm.org

Once inside the cell, the increased concentration of these metal ions can disrupt cellular homeostasis and trigger various downstream effects. For instance, the intracellular delivery of copper by dithiocarbamates like pyrrolidine (B122466) this compound (PDTC) has been shown to be a critical factor in their biological effects. acs.orgnih.gov This transport mechanism is not passive; it actively alters the intracellular environment, which in turn influences other mechanisms, such as proteasome inhibition and the modulation of signaling pathways. f1000research.comacs.org Studies have shown that the antiviral activity of PDTC against viruses like Coxsackievirus B3 is dependent on the presence of copper and zinc in the extracellular medium, highlighting the essential role of metal ion transport. asm.org The ability of dithiocarbamates to alter the distribution of heavy metals within the body has also been noted. epa.gov

The coordination chemistry of these complexes is also a subject of study. For example, morpholine this compound forms a four-coordinate distorted square planar geometry with Cu(II) and a dinuclear complex with Zn(II) where the ligand acts as both a chelating and a bridging agent. mdpi.com The formation of these metal complexes enhances the biological activity of the parent this compound compound. ijpsonline.com

Proteasome Inhibition

A significant mechanism underlying the anti-cancer effects of dithiocarbamates is their ability to inhibit the proteasome, a large protein complex responsible for degrading unnecessary or damaged proteins. nih.govbenthamdirect.comingentaconnect.com This inhibition is often mediated by their complexes with metal ions, especially copper. nih.govbenthamdirect.com The this compound-copper complexes can bind to the proteasome, leading to the suppression of its proteolytic activity. nih.govnih.gov

Inhibition of the proteasome disrupts cellular protein homeostasis, leading to an accumulation of regulatory proteins that would normally be degraded. This can trigger cell cycle arrest and, ultimately, apoptosis (programmed cell death), particularly in cancer cells which are often more reliant on proteasome activity for survival. f1000research.comnih.govbenthamdirect.com The anti-tumor effects of dithiocarbamates are therefore partly attributed to this targeted inhibition of the proteasome, which initiates tumor cell-specific apoptosis. nih.gov This mechanism has made proteasome inhibition by dithiocarbamates an attractive area for the development of novel cancer therapies. benthamdirect.comingentaconnect.com Studies have shown that gold(III) this compound complexes also target the cellular proteasome. nih.gov

DNA Intercalation and Topoisomerase Inhibition

Beyond their effects on proteins, some this compound derivatives have been shown to interact directly with DNA. f1000research.com Certain this compound-linked compounds can act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov This interaction can distort the DNA structure, interfering with processes like replication and transcription.

Furthermore, this compound derivatives have been identified as inhibitors of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication and transcription. nih.govresearchgate.net By stabilizing the complex between topoisomerase II and DNA, these inhibitors prevent the re-ligation of DNA strands, leading to the accumulation of DNA double-strand breaks and subsequent cell death. nih.gov For example, this compound-linked β-carboline analogues have been reported as DNA topoisomerase II inhibitors. nih.gov Biophysical and in silico studies suggest a complex-type interaction between these analogues and DNA. nih.gov Similarly, this compound/piperazine (B1678402) bridged pyrrolobenzodiazepines have been investigated as DNA-minor groove binders. researchgate.net This mechanism contributes significantly to the cytotoxic activity of these compounds against cancer cells. nih.gov

Regulation of Cellular Processes (e.g., NF-kappa B activation, apoptosis modulation)

Dithiocarbamates are potent modulators of critical cellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. rupress.orgresearchgate.net NF-κB is a transcription factor that plays a central role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. spandidos-publications.comarvojournals.org Dithiocarbamates, particularly pyrrolidine this compound (PDTC), are widely used as inhibitors of NF-κB activation. rupress.orgspandidos-publications.comoup.com They can prevent the degradation of the inhibitory subunit IκB, which normally sequesters NF-κB in the cytoplasm, thereby blocking NF-κB's translocation to the nucleus and its subsequent activation of target genes. researchgate.netspandidos-publications.com This inhibition of NF-κB has been shown to reduce the expression of inflammatory cytokines and adhesion molecules. spandidos-publications.com

The role of dithiocarbamates in apoptosis is complex and can be context-dependent. f1000research.com They can be both pro-apoptotic and anti-apoptotic. The pro-apoptotic effects are often linked to proteasome inhibition and the induction of oxidative stress through metal ion transport. f1000research.comnih.gov For instance, the reactive metabolites of some dithiocarbamates, such as prolinethiuramdisulfide (PTDS) and tetraethylthiuramdisulfide (disulfiram; DTDS), have been found to induce apoptosis. nih.gov This process can involve the modulation of proteins in the Bcl-2 family and p53. nih.govoup.com

Conversely, dithiocarbamates can also inhibit apoptosis. acs.org This anti-apoptotic effect may be mediated by the inhibition of caspases, the key executioner enzymes of apoptosis. f1000research.comacs.org It has been proposed that this compound disulfides, the oxidized form of dithiocarbamates, are the active agents that directly inhibit the processing and activation of the caspase-3 proenzyme through thiol oxidation. acs.org

Kinetics and Dynamics of this compound Transformations

The biological and chemical effects of dithiocarbamates are intrinsically linked to their stability and transformation kinetics in physiological environments. Understanding these dynamics is crucial for interpreting their mechanisms of action.

Carbon Disulfide Dissociation Kinetics

A key transformation of dithiocarbamates under physiological conditions is their decomposition to release carbon disulfide (CS₂) and the corresponding amine. rsc.orgnih.gov The rate of this dissociation varies dramatically depending on the specific this compound structure. rsc.org Kinetic studies have demonstrated a wide range of reactivities, with decay lifetimes spanning from seconds to over 24 hours in a pH 7.4 buffer solution at 37°C. rsc.orgnih.gov

This variability allows for the selection of dithiocarbamates as tools to deliver CS₂, a potential bioregulatory molecule, at different fluxes for experimental purposes. rsc.orgnih.gov

Table 1: Decay Lifetimes of Various Dithiocarbamates

The dissociation process generally follows first-order kinetics. nih.gov Mechanistic studies, including density functional theory (DFT) calculations, suggest that while the dissociation is acid-dependent for all studied dithiocarbamates, the specific pathways can differ. rsc.orgresearchgate.net

Influence of pH and Solvent on Reaction Pathways

The transformation and stability of dithiocarbamates are highly sensitive to the pH of the surrounding medium. cdnsciencepub.commdpi.com The rate of decomposition is acid-dependent; dithiocarbamates are generally more stable in alkaline conditions and decompose in acidic environments. rsc.orgwho.intcdnsciencepub.com The pH-rate profiles of decomposition often show a characteristic curve, indicating that the protonated form of the this compound is the species that undergoes decomposition. cdnsciencepub.comnih.gov The rate-limiting step in acid decomposition is often the intramolecular proton transfer from sulfur to nitrogen within the dithiocarbamic acid molecule. nih.gov

The solvent also plays a critical role in the reaction pathways. cdnsciencepub.com Studies using water-methanol mixtures have shown that the decomposition rates are a function of the bulk dielectric constant of the medium. cdnsciencepub.com The solvation of the dithiocarbamic acid molecule is a key factor determining its stability. Less efficient solvation, which can be influenced by bulky substituents on the amine, can lead to decreased activation energy for decomposition and thus lower stability. cdnsciencepub.com

Table 2: Compound Names Mentioned in the Article

Applications of Dithiocarbamate Compounds in Specialized Fields

Agricultural Science and Crop Protection

Dithiocarbamates are a class of organosulfur compounds that have been utilized in agriculture for decades. nih.govwho.int Their low production cost, ease of synthesis, and broad-spectrum activity contribute to their widespread use. nih.gov

Dithiocarbamate fungicides are known for their effectiveness against a wide array of fungal pathogens that impact a variety of crops. nih.govalliedmarketresearch.com These compounds provide non-systemic, protective action, meaning they are effective on the surface of plants and must be applied before a pathogen infects the plant tissue. thermofisher.comresearchgate.net Their broad-spectrum activity makes them valuable for managing numerous economically significant plant diseases. alliedmarketresearch.comresearchgate.net

Common this compound fungicides include mancozeb (B1675947), maneb, metiram, propineb, thiram (B1682883), and ziram (B1684391). They are effective in controlling diseases such as blights, mildews, and rots on fruit and vegetable crops. alliedmarketresearch.com For example, mancozeb is used to manage approximately 400 fungal pathogens on over 100 different crops. researchgate.net The multi-site action of these fungicides is a key attribute, making them important components in resistance management strategies. nih.govresearchgate.net They are often used in combination with modern, single-site systemic fungicides to broaden the spectrum of activity and delay the development of resistance in fungal populations. researchgate.neteuropa.eu

Table 1: Examples of this compound Fungicides and Their Spectrum of Activity

| This compound Compound | Primary Application | Examples of Targeted Diseases/Pathogens |

|---|---|---|

| Mancozeb | Fungicide | Blights, rots, mildews, leaf spot diseases. alliedmarketresearch.combspublications.com |

| Maneb | Fungicide | Effective against a wide range of fungal diseases on various crops. researchgate.net |

| Metiram | Fungicide | Broad-spectrum control of fungal diseases. researchgate.net |

| Propineb | Fungicide | Used to manage fungal pathogens on crops. researchgate.net |

| Thiram | Fungicide, Insecticide | Fungal diseases, insect pests. nih.govepa.gov |

| Ziram | Fungicide | Fungal diseases affecting fruits and vegetables. alliedmarketresearch.com |

While primarily known as fungicides, certain this compound derivatives also possess herbicidal and nematicidal properties. nih.gov Their utility extends to combating nematodes, fungi, and bacteria. bspublications.com

As nematicides, dithiocarbamates such as dazomet (B121842) and metam (B94612) are used to control nematode populations in the soil. bcpcpesticidecompendium.org Metam, for instance, is a soil fumigant that works by inhibiting the hatching of nematode eggs, thereby reducing their growth. nih.gov Research has shown that metam potassium (Potassium n-methylthis compound) is one of the chemical nematicides applied to soil to control plant-parasitic nematodes. swan.ac.uk this compound-based herbicides are used to prevent the growth of certain weeds. nih.gov For example, diallate (B166000) has been used to control monocotyledonous weeds. nih.gov

The pesticidal efficacy of dithiocarbamates stems from their multi-site mode of action, which makes it challenging for pathogens to develop resistance. nih.govresearchgate.net The primary mechanism involves the disruption of multiple metabolic processes within the pathogen's cells. researchgate.net

The this compound moiety is highly reactive and can chelate metals, particularly copper and other transition metals. thermofisher.comencyclopedia.pub This allows them to interfere with the function of metal-dependent enzymes in fungi and other pathogens. epa.govresearchgate.net Additionally, they react with sulfhydryl (-SH) groups found in amino acids and proteins. thermofisher.comepa.gov This interaction can inactivate critical enzymes and disrupt cellular respiration and other essential biochemical pathways, ultimately leading to the death of the pathogen. epa.govresearchgate.net For ethylene (B1197577) bisdithiocarbamates (EBDCs), it is proposed that they break down to release ethylene-bis-isothiocyanate sulfide (B99878) (EBIS), which is a key toxicant. researchgate.net

Herbicidal and Nematicidal Applications

Materials Science and Engineering

The unique chemical properties of dithiocarbamates, particularly their ability to form stable complexes with a wide range of metals, make them valuable in materials science for the synthesis of advanced nanomaterials. encyclopedia.pubcncb.ac.cn

This compound complexes are widely used as single-source precursors (SSPs) for the synthesis of nanoscale metal sulfides. cncb.ac.cnmdpi.com In the SSP approach, a molecular complex containing pre-formed metal-sulfur bonds is heated, causing it to decompose and leave behind the desired inorganic material. mdpi.com This method offers excellent control over the stoichiometry of the final product. cncb.ac.cn

Because the this compound ligand is rich in sulfur, it can provide both the metal and the sulfur required for the formation of a metal sulfide, eliminating the need for a separate sulfur source. encyclopedia.pub Iron this compound complexes, such as [Fe(S₂CNR₂)₃], have been used to generate nanoparticles of different iron sulfide phases, including greigite (Fe₃S₄) and pyrrhotite (B1172379) (Fe₇S₈). mdpi.comrsc.org The specific phase and morphology of the resulting nanoparticles can be controlled by carefully selecting the precursor and adjusting reaction conditions like temperature and precursor concentration. mdpi.comucl.ac.uk This approach has also been successfully applied to create binary, ternary, and quaternary metal sulfides involving metals such as zinc, cadmium, copper, and indium. cncb.ac.cnucl.ac.uk

Table 2: this compound Complexes as Single-Source Precursors (SSPs) for Nanomaterials

| This compound Precursor Complex | Decomposition Method | Resulting Nanomaterial |

|---|---|---|

| Iron(III) dithiocarbamates [Fe(S₂CNR₂)₃] | Solvothermal decomposition | Greigite (Fe₃S₄) or Pyrrhotite (Fe₇S₈) nanoparticles. mdpi.comucl.ac.uk |

| Iron(II) dithiocarbamates cis-[Fe(CO)₂(S₂CNR₂)₂] | Solvothermal decomposition | Pyrrhotite (Fe₇S₈) nanoparticles. rsc.org |

| Nickel this compound [Ni(S₂CNiBu₂)₂] | Solvothermal decomposition | Nickel sulfide nanoparticles. ucl.ac.uk |

| Mixed-metal dithiocarbamates | Solvothermal decomposition | Ternary metal sulfides (e.g., iron-nickel, cobalt-nickel sulfides). ucl.ac.uk |

Dithiocarbamates also function as effective capping agents or ligands for stabilizing engineered surfaces, most notably gold nanoparticles (AuNPs). nih.govrsc.org Capping ligands are molecules that bind to the surface of a nanoparticle, preventing it from aggregating with other particles and ensuring it remains dispersed in a solution. nih.gov

The sulfur atoms in the this compound group form strong bonds with the gold surface, creating a stable protective layer around the nanoparticle core. rsc.org Researchers have synthesized a variety of this compound-functionalized gold nanoparticles that are stable for months in storage. rsc.org The versatility of this compound chemistry allows for the attachment of other functional groups to the ligand. For example, p-nitroaniline this compound has been used to cap gold nanoparticles for use in colorimetric sensors. researchgate.net This ability to functionalize the capping agent opens up possibilities for creating tailored nanoparticles for specific applications in sensing, catalysis, and biomedical imaging. encyclopedia.pub

Polymer Modification and Controlled Radical Polymerization

Dithiocarbamates play a crucial role in the synthesis of polymers with well-defined architectures through a process known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. cmu.eduacs.orgsigmaaldrich.com This technique is a form of controlled radical polymerization that allows for the creation of polymers with predetermined molecular weights and narrow molecular weight distributions, often with a polydispersity index (PDI) below 1.2. cmu.eduacs.org

The effectiveness of dithiocarbamates as RAFT agents is highly dependent on their chemical structure. cmu.eduacs.org Specifically, dithiocarbamates where the nitrogen atom's non-bonded electron pair is part of an aromatic system are highly effective for the RAFT polymerization of monomers like styrene (B11656) and (meth)acrylate esters. cmu.eduacs.org This structural feature makes them behave more like highly efficient dithioesters in promoting reversible radical addition-fragmentation. acs.org In contrast, simple N,N-dialkyldithiocarbamates, which have been used as "photoiniferters," are generally ineffective for thermal RAFT polymerization. cmu.eduacs.org The ability to create block copolymers by chain-extending with different monomers demonstrates the living character of polymerizations mediated by these specialized dithiocarbamates. cmu.edu

The success of RAFT polymerization relies on the selection of an appropriate RAFT agent for a given monomer and reaction conditions. sigmaaldrich.com Dithiocarbamates are particularly effective with electron-rich monomers. sigmaaldrich.com The process involves a conventional free radical polymerization in the presence of the this compound, which acts as a chain transfer agent, mediating the reaction through a reversible chain-transfer process. sigmaaldrich.com This controlled mechanism allows for the synthesis of polymers with a high degree of functionality. sigmaaldrich.com

This compound derivatives have also been explored for grafting polymers onto surfaces. For instance, this compound-containing polymer substrates have been used for the efficient grafting of monomers like ethyleneglycol methacrylate (B99206) (EGMA). acs.org Additionally, photoiniferters based on dithiocarbamates have been pre-coated on solid materials to achieve controlled radical polymerization of vaporized monomers on the surface under UV irradiation. acs.org

Table 1: Comparison of this compound Effectiveness in RAFT Polymerization

| This compound Type | Effectiveness as RAFT Agent | Key Structural Feature | Resulting Polymer Characteristics |

|---|---|---|---|